3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c1-13(2)12-23-18-8-7-17(11-14(18)6-9-19(23)24)22-20(25)15-4-3-5-16(21)10-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPQTWWSMRZLMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the tetrahydroquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: Bromination of the tetrahydroquinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the brominated tetrahydroquinoline with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Scientific Research Applications
3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. It may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and replication.
Comparison with Similar Compounds
Structural Analog 1: 3-Bromo-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 922000-14-4)
Key Differences :
- Substituent at Position 1 : The target compound features a 1-isobutyl group, whereas this analog lacks substitution at position 1 .
- Molecular Weight : The isobutyl group increases the molecular weight of the target compound (C₂₀H₂₂BrN₃O₂; MW 416.31) compared to this analog (C₁₆H₁₃BrN₂O₂; MW 345.19) .
- Purity and Availability : The analog is available commercially at 90% purity (1 mg for $574), suggesting challenges in synthesis or purification for analogs with simpler substitution patterns .
Functional Implications :
- The isobutyl group in the target compound likely enhances lipophilicity (logP) and membrane permeability, which could improve bioavailability compared to the unsubstituted analog.
- Steric hindrance from the isobutyl group may alter binding interactions in biological targets, such as enzymes or receptors.
Structural Analog 2: 3-Bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (Compound 7d)
Key Differences :
- Core Structure: Compound 7d has a dihydroquinazolinone core, whereas the target compound features a tetrahydroquinoline scaffold .
- Substituents : Compound 7d includes a 1-isopropyl, 7-methyl, and 4-phenyl group, contrasting with the 1-isobutyl group in the target compound .
- Synthetic Yield: Compound 7d was synthesized in 78% yield with 98.74% HPLC purity, indicating robust synthetic routes for quinazolinone derivatives .
Functional Implications :
- The 4-phenyl group in 7d could contribute to increased rigidity and binding specificity compared to the tetrahydroquinoline scaffold.
Table 1: Comparative Data for Target Compound and Analogs
Biological Activity
3-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₈H₁₉BrN₂O₃
- Molecular Weight : 391.3 g/mol
- CAS Number : 941991-62-4
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The bromine atom in the structure enhances the compound’s reactivity and binding affinity to target sites.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on various enzymes involved in metabolic pathways. For instance, it may inhibit kynurenine aminotransferase (KAT), which plays a role in the kynurenine pathway linked to neurodegenerative diseases .
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially offering neuroprotective effects.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These activities are crucial for mitigating oxidative stress in cells and tissues.
Neuroprotective Effects
Studies have suggested that this compound can exert neuroprotective effects by modulating the levels of neurotoxic metabolites in the brain. By inhibiting KAT and related enzymes, it may reduce the production of harmful metabolites like quinolinic acid (QUIN), which is associated with neurotoxicity .
Pharmacological Studies
Several pharmacological studies have been conducted to assess the efficacy and safety profile of this compound:
Case Studies
- Neurodegenerative Disease Models : In a study involving mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups.
- Inflammation Models : The compound was tested in models of induced inflammation where it exhibited significant anti-inflammatory properties by modulating cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
